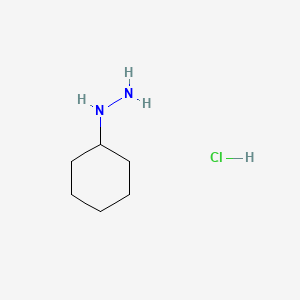

Cyclohexylhydrazine hydrochloride

Description

Properties

IUPAC Name |

cyclohexylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRHODNPRNTXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947029 | |

| Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30929-57-8, 24214-73-1 | |

| Record name | Hydrazine, cyclohexyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30929-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, cyclohexyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030929578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Cyclohexylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylhydrazine hydrochloride (CAS No: 24214-73-1) is a crucial chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block stems from the reactive hydrazine moiety attached to a cyclohexyl group, which is stabilized as a hydrochloride salt.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring safety, and developing robust analytical methods. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental protocols and data analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of cyclohexylhydrazine. The presence of the cyclohexyl ring and the hydrazine group imparts specific reactivity to the molecule, making it a versatile reagent in organic synthesis.[1]

-

IUPAC Name: cyclohexylhydrazine;hydrochloride[3]

-

Molecular Weight: 150.65 g/mol [3]

-

Canonical SMILES: C1CCC(CC1)NN.Cl[3]

-

InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1][4][5] |

| Melting Point | 110-114 °C | [4][5] |

| Boiling Point | 210.9 °C at 760 mmHg | [4] |

| Flash Point | 91.7 °C | [4] |

| Solubility | Soluble in water | [4][5][6] |

| Vapor Pressure | 0.188 mmHg at 25°C | [4] |

| pKa | Data not readily available in cited sources. | |

| XLogP3 | 2.67560 | [4] |

Expert Insights: The melting point range of 110-114 °C suggests a relatively pure compound, which is crucial for predictable reactivity in sensitive organic syntheses.[4][5] Its solubility in water is expected for a hydrochloride salt. However, the XLogP3 value of 2.67560 indicates a degree of lipophilicity, which can be advantageous for reactions in organic solvents.[4] The lack of readily available pKa data highlights an area for further experimental investigation, as this property is fundamental to understanding its behavior in acidic or basic reaction media.

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound.

-

Stability: The compound is stable under recommended storage conditions but is hygroscopic, meaning it can absorb moisture from the air.[7] It is also sensitive to air, moisture, and light.[8]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moist air or water should be avoided.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids are incompatible with this compound.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

-

Storage Recommendations: Store in a tightly closed container in a dry and well-ventilated place. It is often recommended to store at 0°C.

Trustworthiness of Protocols: The stability of this compound is a critical parameter. A self-validating stability study would involve subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) and developing a stability-indicating analytical method, typically by HPLC, that can separate the intact drug from its degradation products.[9][10]

Experimental Protocols for Characterization

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting range suggests a high-purity compound.

Methodology (Capillary Method):

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

Determination of Solubility

Principle: Solubility data is crucial for reaction setup and purification processes. The shake-flask method is a standard for determining thermodynamic solubility.[11]

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane).

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: General workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching for the hydrazine group and C-H stretching for the cyclohexyl ring.[3][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.[12][15]

Expertise in Interpretation: The combined analysis of IR, NMR, and MS spectra provides a comprehensive and definitive identification of the compound.[12][15] For instance, the presence of a molecular ion peak in the mass spectrum corresponding to the molecular weight of the free base (cyclohexylhydrazine) would be expected, along with characteristic fragmentation patterns. The NMR spectra would confirm the connectivity of the atoms.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8] Use a respirator if dust is generated.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16]

-

-

Handling: Use only in a chemical fume hood.[7] Avoid dust formation.[7]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds.[1][17] Its applications span various fields:

-

Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules and new drug candidates.[1][2]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Material Science: Hydrazine derivatives can be used as cross-linking agents or monomers in polymer chemistry to create materials with enhanced properties.[2]

The reliable availability of high-purity this compound is crucial for successful research and development efforts in these areas.[1]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and application of this knowledge are critical for researchers and scientists in drug development and other fields to ensure safe handling, optimize synthetic routes, and achieve reliable and reproducible results. Further experimental determination of properties like pKa would be beneficial to the scientific community.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 207836, this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Hydrazine Derivatives: The Case of this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. [Link]

-

HSCprep. (2024, November 23). Understanding Molecular Structure - HSC Chemistry. [Link]

- Google Patents. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

-

ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

- Google Patents.

-

ACS Publications. Development and Scale Up of a Route to Cyclohexylhydrazine Dimethanesulfonate. [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Hydrazines. [Link]

-

RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Chemcia Scientific, LLC. Cyclohexyl-hydrazine hydrochloride-Information. [Link]

-

ChemBK. (2024, April 9). Cyclohexylhydrazine HCl. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

-

Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. China this compound 24214-73-1 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 13. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. m.youtube.com [m.youtube.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. This compound|98% [benchchem.com]

Cyclohexylhydrazine hydrochloride reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of Cyclohexylhydrazine Hydrochloride

Abstract

This compound (CAS No: 24214-73-1) is a pivotal chemical intermediate, instrumental in the synthesis of a wide array of complex molecules within the pharmaceutical, agrochemical, and material science sectors.[1] Its unique reactivity, conferred by the hydrazine moiety stabilized as a hydrochloride salt, makes it a versatile building block for creating novel compounds.[1][2] However, this inherent reactivity also necessitates a thorough understanding of its stability profile to ensure the quality, safety, and efficacy of downstream products. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the chemical reactivity, stability limitations, and degradation pathways of this compound. It further outlines field-proven experimental protocols for assessing its stability, including forced degradation studies, the development of stability-indicating analytical methods, and drug-excipient compatibility screening. The causality behind experimental choices is emphasized to provide a self-validating framework for robust and reliable stability assessments.

Introduction to this compound

The utility of this compound in modern organic synthesis is well-established. Its structure, which combines a bulky, non-aromatic cyclohexyl group with a highly reactive hydrazine functional group, allows for diverse chemical transformations. This makes it an invaluable precursor in the development of heterocyclic compounds and other complex molecular architectures central to drug discovery.[1][2]

Physicochemical Properties

A comprehensive understanding of the compound's basic properties is the foundation of any stability study. These characteristics influence its handling, storage, and behavior in various experimental conditions.

| Property | Value | Reference |

| CAS Number | 24214-73-1 | [1][3][4] |

| Molecular Formula | C₆H₁₅ClN₂ | [3][4] |

| Molecular Weight | 150.65 g/mol | [3][4] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥97% or 99% | [1][3] |

| Melting Point | 110-114 °C | |

| Solubility | Information not widely available, but expected to be soluble in water. | |

| Hygroscopicity | Hygroscopic | [5] |

Chemical Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom in the hydrazine group. The hydrochloride salt form enhances its stability and handling compared to the free base, but the fundamental reactivity remains.

Key Synthetic Transformations: Hydrazone Formation

One of the most common applications of cyclohexylhydrazine is its condensation reaction with aldehydes and ketones to form cyclohexylhydrazones. This reaction is a cornerstone of synthetic chemistry, often serving as a key step in the synthesis of nitrogen-containing heterocyclic rings like pyrazoles and indoles.

The choice to perform this reaction under mildly acidic conditions is causal; acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessively low pH will fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.

Caption: Mechanism of Cyclohexylhydrazone Formation.

Oxidation-Reduction Reactions

The hydrazine moiety is susceptible to oxidation.[6] Reactions with common oxidizing agents can lead to the formation of various products, depending on the reagent and conditions. This susceptibility is a critical consideration during synthesis, purification, and storage, as exposure to atmospheric oxygen (autoxidation) or incompatible oxidizing agents can lead to degradation.[5][7] Conversely, the hydrazine group can be utilized in reduction reactions, most notably the Wolff-Kishner reduction, to deoxygenate ketones and aldehydes to their corresponding alkanes.[6]

Stability Profile and Degradation Pathways

Ensuring the stability of this compound is paramount for its successful application. Degradation can lead to the formation of impurities, loss of potency, and potentially toxic byproducts.

Factors Influencing Stability

Several environmental factors can compromise the stability of the compound. A systematic evaluation of these factors is essential to define appropriate storage and handling procedures.

-

Thermal Stress : Hydrazine derivatives can undergo thermal decomposition.[8] For this compound, thermal stress can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5] Decomposition pathways for hydrous hydrazine often yield hydrogen, nitrogen, and ammonia, with the specific products being dependent on temperature and the presence of catalysts.[9]

-

Moisture (Hydrolysis) : The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] While the hydrochloride salt form provides some protection, prolonged exposure to water, especially under non-neutral pH conditions, could potentially lead to hydrolysis or other degradation reactions.

-

Oxidative Stress : As a hydrazine derivative, the compound is prone to autoxidation, particularly in the presence of trace metals which can catalyze the process.[7] This underscores the recommendation to store it under an inert atmosphere.[5]

-

Photostability : Many complex organic molecules are susceptible to degradation upon exposure to light. Photons, particularly in the UV range, can provide the activation energy needed to initiate degradation reactions. Photostability testing is crucial to determine if the material requires protection from light.[10][11]

-

Incompatible Materials : Direct contact with strong oxidizing agents, strong acids, and strong bases must be avoided as they can induce rapid and potentially hazardous decomposition.[5]

Caption: Key Environmental Factors Affecting Stability.

Recommended Handling and Storage

Based on its chemical nature and known incompatibilities, the following handling and storage procedures are mandated to preserve the integrity of this compound:

-

Handling : Always handle in a well-ventilated area, such as under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[13][14] Avoid the formation of dust.[14]

-

Storage : Store in a tightly sealed container to protect from moisture and air.[12][14] The storage area should be cool, dry, and well-ventilated.[5] For long-term stability and to maintain high purity, refrigeration (e.g., 4°C) and storage under an inert atmosphere like nitrogen are recommended.[3][5] Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[5]

Experimental Protocols for Stability Assessment

A robust stability testing program is not merely a set of procedures but a self-validating system designed to uncover potential liabilities before they impact a development program. The choice of each protocol is designed to probe a specific vulnerability of the molecule.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Causality: DSC is employed as a rapid screening tool to determine the melting point and onset of thermal decomposition.[15] This provides critical information about the compound's thermal limits, which is essential for processing (e.g., milling, drying) and storage. An interaction with an excipient can be seen as a shift or disappearance of thermal events.[16]

Methodology:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Prepare a reference pan (empty, sealed).

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300 °C) under a nitrogen purge.

-

Record the heat flow versus temperature to obtain the thermogram.

-

Analyze the data to identify the melting endotherm and any exothermic events indicative of decomposition.[15]

Protocol 2: Forced Degradation (Stress Testing) Studies

Causality: Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a molecule.[17] This information is fundamental to developing a "stability-indicating" analytical method—one that can resolve the parent compound from all its potential degradation products.

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Acid Hydrolysis : Treat the solution with 0.1M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis : Treat the solution with 0.1M NaOH and heat at 60-80°C. Sample at time points and neutralize before analysis.

-

Oxidative Degradation : Treat the solution with 3% H₂O₂ at room temperature. Sample at time points.

-

Thermal Degradation : Store both the solid powder and the solution at an elevated temperature (e.g., 80°C) in the dark. Sample at time points.

-

Control : Store a solution protected from light at 4°C.

-

Analysis : Analyze all stressed samples and the control using a suitable analytical method (see Protocol 3) to determine the percentage of degradation and profile of impurities.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

Causality: Hydrazine compounds often lack a strong UV chromophore, making direct detection difficult and insensitive. Derivatization with an aromatic aldehyde (like salicylaldehyde) is a field-proven strategy to attach a chromophore, allowing for sensitive UV detection and creating a more stable derivative for reliable chromatographic analysis.[18]

Methodology:

-

Derivatization :

-

To a known volume of sample (or standard solution), add an excess of salicylaldehyde solution (in methanol).

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature to form the stable salicylaldehyde hydrazone.

-

-

Chromatographic Conditions :

-

Column : Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[18]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[18]

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV detector set to the λmax of the hydrazone derivative (e.g., ~360 nm for salicylaldehyde hydrazone).[18]

-

-

Method Validation : Validate the method according to ICH guidelines, ensuring it is specific (can resolve the parent derivative from all degradation products from Protocol 2), linear, accurate, precise, and robust.

Protocol 4: Photostability Testing (ICH Q1B)

Causality: This protocol follows the standardized ICH Q1B guideline to ensure that the data generated is suitable for regulatory submissions. It exposes the compound to a controlled amount of both visible and UV light to simulate real-world exposure conditions.[10][19]

Methodology:

-

Sample Preparation : Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped completely in aluminum foil to serve as a dark control.

-

Exposure : Place both samples in a calibrated photostability chamber.

-

Light Source : Expose the samples to a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[19]

-

Exposure Levels : Expose until the sample has received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

-

Analysis : Analyze both the light-exposed and dark control samples. Compare the results for any physical changes (e.g., color) and chemical changes (assay and impurity profile) using the validated method from Protocol 3.

Protocol 5: Drug-Excipient Compatibility Screening

Causality: In a final drug product, the active pharmaceutical ingredient (API) is in intimate contact with various excipients. Incompatibilities can compromise the stability of the final formulation.[20][21] This screening protocol is designed to identify potential adverse interactions early in the formulation development process.

Methodology:

-

Preparation : Create binary mixtures of this compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone) in a 1:1 ratio.

-

Stressing :

-

Prepare two sets of each mixture.

-

To one set, add a small amount of water (e.g., 20% w/w) to accelerate potential interactions.[21]

-

Store all samples (including the pure API and pure excipients as controls) at accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 4 weeks).

-

-

Analysis : Analyze the samples at initial and final time points.

-

Visual : Note any changes in color or physical appearance.

-

Analytical : Use the validated HPLC method to check for any new degradation peaks or a significant loss of the parent compound.

-

Thermal : Use DSC to look for changes in thermal events (e.g., disappearance of the API melting peak) that would indicate a physicochemical interaction.[16]

-

Conclusion

This compound is a potent synthetic tool, but its utility is intrinsically linked to its chemical stability. The reactivity of the hydrazine group, while beneficial for synthesis, also presents challenges related to thermal, oxidative, and photolytic degradation. A proactive and systematic approach to stability testing, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific necessity. By understanding the "why" behind each protocol—from the necessity of derivatization in analysis to the logic of forced degradation—researchers can design robust experimental programs that effectively de-risk development, ensure product quality, and accelerate the journey from laboratory synthesis to innovative final products.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Organic Synthesis. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. Available at: [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Hydrazine Derivatives: The Case of this compound. Available at: [Link]

-

Yashina, Y. et al. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Available at: [Link]

- Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

-

European Medicines Agency (EMA). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Kumar, P. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link]

-

Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Available at: [Link]

-

Neuman, R. C., Jr. (2008). Organic Chemistry, Chapter 17: Oxidation and Reduction Reactions. Available at: [Link]

-

International Council for Harmonisation (ICH). (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

ATLAS Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Available at: [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Oxidation and Reduction Reactions. Available at: [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2020). Drug-Excipient Compatibility Check. Available at: [Link]

-

Veeprho. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Available at: [Link]

-

LibreTexts Chemistry. (2021). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Available at: [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

-

Wollo University. (2015). Organic Chemistry II (Chem 2042). Available at: [Link]

-

Gupta, A. et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2022). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. Available at: [Link]

-

Lnes, I. et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. National Center for Biotechnology Information. Available at: [Link]

-

Bowen, R. E. & Medeiros, A. A. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Available at: [Link]

-

Defense Technical Information Center (DTIC). (1973). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Available at: [Link]

-

Amini, M. & Barzegar-Jalali, M. (2014). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.ucr.edu [chemistry.ucr.edu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. q1scientific.com [q1scientific.com]

- 12. aksci.com [aksci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. echemi.com [echemi.com]

- 15. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. ikev.org [ikev.org]

- 20. quercus.be [quercus.be]

- 21. scispace.com [scispace.com]

Unveiling the Molecular Signature: A Spectroscopic Guide to Cyclohexylhydrazine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Cyclohexylhydrazine hydrochloride, a key building block in the synthesis of various organic compounds, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and utilization in complex synthetic pathways.

The Structural Essence: A Spectroscopic Overview

This compound (C₆H₁₅ClN₂) is a salt composed of a protonated cyclohexylhydrazine cation and a chloride anion.[1] Its molecular weight is approximately 150.65 g/mol .[1][2] The core structure features a saturated six-membered cyclohexane ring attached to a hydrazine (-NHNH₂) moiety. This combination of a flexible aliphatic ring and a reactive nitrogen-containing group gives rise to a distinct set of spectroscopic signals that are instrumental in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing their chemical environment and connectivity. Due to the limited availability of direct spectral data for this compound, this guide will leverage data from the closely related analogue, cyclohexylamine hydrochloride, to predict and interpret the expected NMR spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the cyclohexane ring and the hydrazine group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

-

Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.

Predicted ¹H NMR Data and Interpretation:

Based on the structure and by analogy to cyclohexylamine hydrochloride, the following proton signals are expected:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Cyclohexyl -CH- (adjacent to N) | ~3.0 - 3.5 | Multiplet | This proton is deshielded due to the electronegativity of the adjacent nitrogen atom. |

| Cyclohexyl -CH₂- (axial & equatorial) | ~1.0 - 2.0 | Multiplets | The axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit complex splitting patterns. |

| Hydrazine -NH-NH₃⁺ | Broad singlet(s) | Broad Singlet | The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature. |

This table is a prediction based on general principles and data from analogous compounds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, with adjustments to the spectrometer's acquisition parameters for the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the cyclohexane ring carbons due to symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (attached to N) | ~55 - 65 | The carbon atom directly bonded to the nitrogen is significantly deshielded. |

| C2, C6 | ~30 - 40 | These carbons are in the beta position relative to the nitrogen. |

| C3, C5 | ~24 - 28 | These carbons are in the gamma position. |

| C4 | ~23 - 27 | The carbon at the para position. |

This table is a prediction based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Predicted IR Data and Interpretation:

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, and C-N bonds, as well as the broad features associated with the hydrochloride salt.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3400 - 3200 | N-H stretching (hydrazine) | Medium, Broad | The presence of hydrogen bonding and the salt form will lead to broad absorptions in this region. |

| 3200 - 2800 | N-H stretching (ammonium salt) | Strong, Broad | A very broad and strong absorption is characteristic of the N-H stretching in the ammonium hydrochloride. |

| 2950 - 2850 | C-H stretching (cyclohexane) | Strong | Characteristic of the sp³ C-H bonds in the cyclohexane ring. |

| 1600 - 1500 | N-H bending | Medium | Bending vibrations of the N-H bonds. |

| 1470 - 1440 | C-H bending (CH₂) | Medium | Scissoring and bending vibrations of the methylene groups in the cyclohexane ring. |

| 1100 - 1000 | C-N stretching | Medium | Stretching vibration of the carbon-nitrogen bond. |

This table is a prediction based on general principles and data from analogous compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For volatile compounds like cyclohexylhydrazine (the free base), electron ionization (EI) is a common technique.

Experimental Protocol for GC-MS:

-

Sample Introduction: The sample is typically introduced into the gas chromatograph (GC) as a dilute solution in a volatile solvent. The GC separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Data and Fragmentation of Cyclohexylhydrazine (Free Base):

The mass spectrum of the free base, cyclohexylhydrazine (MW ≈ 114.19 g/mol ), is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₆H₁₁NH]⁺˙ | Loss of •NH₂ radical |

| 83 | [C₆H₁₁]⁺ | Loss of •NHNH₂ radical |

| 56 | [C₄H₈]⁺˙ | Cleavage of the cyclohexane ring |

| 43 | [C₃H₇]⁺ | Further fragmentation of the cyclohexane ring |

| 31 | [CH₅N]⁺ | Cleavage of the C-N bond with hydrogen rearrangement |

This table presents predicted fragmentation patterns for the free base, cyclohexylhydrazine.

Conclusion

References

-

PubChem. Cyclohexylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Cyclohexylamine. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Wikipedia. Hydrazine. [Link]

Sources

A Technical Guide to Cyclohexylhydrazine Hydrochloride (CAS No. 24214-73-1): Properties, Synthesis Applications, and Safety Protocols

Introduction

Cyclohexylhydrazine hydrochloride (CAS No. 24214-73-1) is a significant chemical intermediate widely utilized in the fields of organic and medicinal chemistry.[1] As a hydrochloride salt, it offers enhanced stability and solubility compared to its freebase form, making it a practical reagent for complex synthetic pathways. Its structure, which combines a reactive hydrazine functional group with a bulky cyclohexyl ring, allows it to serve as a key building block in the synthesis of a variety of molecular scaffolds, particularly heterocyclic compounds.[1][2] This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity through a detailed experimental protocol, and outlines rigorous safety and handling procedures essential for laboratory and industrial settings. The information is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Physicochemical and Spectroscopic Properties

This compound presents as a white to off-white crystalline solid.[1][2] Its physical and chemical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24214-73-1 | [3][4] |

| Molecular Formula | C₆H₁₄N₂·HCl | [2][4] |

| Molecular Weight | 150.65 g/mol | [3][4][5] |

| Appearance | White to almost white crystalline powder/solid/needles | [1][2][6] |

| Melting Point | 110-114 °C | [3][5][7] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether.[2][8] | [2][6][8] |

| Purity | Typically available at >97% or >98% | [1][3][4] |

| SMILES | C1CCC(CC1)NN.Cl | [2][9] |

| InChI Key | JZRHODNPRNTXKO-UHFFFAOYSA-N | [5][9] |

Spectroscopic data, including ¹H NMR and ¹³C NMR, are available from various suppliers and chemical databases, which can be used to confirm the structural integrity of the compound before use.[7]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the nucleophilicity of the hydrazine moiety. This functional group readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These intermediates are central to one of the most powerful methods for constructing indole rings: the Fischer indole synthesis.[1][5] This reaction pathway is a cornerstone in the synthesis of numerous pharmaceutical agents and natural products.

The cyclohexyl group influences the steric environment of the reaction, which can affect regioselectivity and reaction kinetics. As a hydrochloride salt, the reagent is typically used with a base to liberate the free hydrazine in situ or used directly in acidic media that facilitate both hydrazone formation and the subsequent cyclization steps.

Core Application: Fischer Indole Synthesis

This compound is a classic reagent for synthesizing N-cyclohexyl-substituted indoles or their reduced carbazole derivatives. The process involves the acid-catalyzed reaction of cyclohexylhydrazine with a suitable ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core. This pathway is invaluable for creating complex heterocyclic systems that are prevalent in medicinal chemistry.

Illustrative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This protocol describes a representative Fischer indole synthesis using this compound and cyclohexanone to form 1,2,3,4-tetrahydro-9-cyclohexylcarbazole. This procedure is illustrative and demonstrates the causality behind each step, a principle of self-validating and trustworthy experimental design.

Objective: To synthesize a tetrahydrocarbazole derivative, showcasing the utility of this compound as a key building block.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.51 g, 10 mmol).

-

Expertise & Experience: Using the hydrochloride salt directly is common practice. The acidic reaction medium is sufficient to facilitate the necessary equilibria for the reaction to proceed.

-

-

Addition of Reactants: To the flask, add glacial acetic acid (20 mL) as the solvent and catalyst. Stir the mixture until the solid dissolves. Add cyclohexanone (1.08 g, 11 mmol) dropwise to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the sigmatropic rearrangement and subsequent cyclization. TLC monitoring is a self-validating step to ensure the reaction has gone to completion before proceeding to workup, preventing yield loss.

-

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

-

Causality: The organic product is insoluble in water. Pouring the acidic mixture into water causes the product to precipitate, effectively separating it from the water-soluble acetic acid and any unreacted starting materials.

-

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.

-

Expertise & Experience: Recrystallization is a robust purification technique for solid compounds. The choice of ethanol is based on the principle that the product should be soluble in the hot solvent and sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

-

Visualization of Synthetic Workflow

Caption: Fischer indole synthesis workflow.

Safety, Handling, and Toxicology

As with all hydrazine derivatives, this compound must be handled with care due to its potential toxicity.[2] Adherence to strict safety protocols is non-negotiable.

GHS Hazard Classification

This compound is classified with significant hazards. Different suppliers may provide slightly varying classifications, but the core hazards are consistent.

Table 2: GHS Hazard Summary

| Hazard Code(s) | Hazard Statement | GHS Pictogram | Source(s) |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | Warning | [10] |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Danger / Warning | [5][9][10][11] |

| H319 | Causes serious eye irritation. | Warning | [10] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical to minimize exposure risk.

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12] Ensure that safety showers and eyewash stations are readily accessible.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat.[11]

-

Respiratory Protection: For situations where dust may be generated outside of a fume hood, a P3 (EN 143) respirator cartridge is recommended.[5]

-

-

General Hygiene: Avoid creating dust.[4] Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[4][10] Contaminated clothing should be removed and washed before reuse.[11]

Visualization of Safe Handling Workflow

Caption: Safe handling workflow for hazardous chemicals.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, dark, and well-ventilated place.[4][10] It is recommended to store under an inert atmosphere as the compound is hygroscopic and sensitive to moisture.[12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][12]

-

Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, regional, and national regulations.[4][11] Do not allow the product to enter drains or the environment.[4][12]

Toxicological Profile

The toxicological properties have not been fully investigated, but the available data indicates significant acute toxicity.[12]

Table 3: Summary of Toxicological Information

| Effect | Observation | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful (Category 4). The compound is moderately toxic upon single ingestion, skin contact, or short-term inhalation. | [4][10] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) or severe skin burns (Category 1B). | [5][10][11] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) or severe eye damage (Category 1). | [9][10][11] |

| Carcinogenicity/Mutagenicity | No specific data is available for this compound. However, hydrazines as a chemical class are known to be potentially carcinogenic. | [2][4][12] |

| First Aid (General) | In case of inhalation, move to fresh air. For skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and call a poison center or doctor.[4][10][11] | [4][10][11] |

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry, offering an efficient route to complex heterocyclic structures essential for pharmaceutical and materials science research.[1] Its utility, however, is balanced by significant handling risks. A thorough understanding of its properties, combined with meticulous adherence to safety protocols, is paramount for its successful and safe application. This guide provides the foundational knowledge for researchers to confidently and responsibly incorporate this important building block into their synthetic programs.

References

-

CAS 24214-73-1: this compound. CymitQuimica.

-

24214-73-1 Cas No. | this compound. Apollo Scientific.

-

Safety Data Sheet - this compound. TCI AMERICA / Spectrum Chemical.

-

Safety Data Sheet - Cyclohexylhydrazine monohydrochloride. ChemScene.

-

The Essential Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound 98%. Sigma-Aldrich.

-

MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC.

-

24214-73-1 | CAS DataBase. ChemicalBook.

-

Cyclohexylhydrazine HCl. ChemBK.

-

This compound >98.0%(T). Bestel-chemicals.

-

SAFETY DATA SHEET - this compound. TCI Chemicals.

-

Hydrazine or hydroxylamine derivatives. LookChem.

-

Chemical Safety Data Sheet MSDS / SDS - this compound. sds-msds.com.

-

This compound CAS#: 24214-73-1. ChemWhat.

-

This compound | C6H15ClN2 | CID 207836. PubChem - NIH.

-

This compound 24214-73-1. Hangzhou Keying Chem Co., Ltd.

-

This compound | 24214-73-1. Tokyo Chemical Industry Co., Ltd. (TCI).

-

24214-73-1 | this compound. Ambeed.com.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 24214-73-1: this compound [cymitquimica.com]

- 3. 24214-73-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 环己基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 24214-73-1 | CAS DataBase [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

understanding the molecular structure of Cyclohexylhydrazine hydrochloride

An In-depth Technical Guide to the Molecular Structure of Cyclohexylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the molecular architecture of this compound (CAS No: 24214-73-1), a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic identification to offer a deep understanding of the compound's structural features, the analytical techniques used to elucidate them, and the implications of its structure on chemical reactivity and application.

Fundamental Molecular Identity

This compound is an organic salt consisting of a protonated cyclohexylhydrazine cation and a chloride anion. The core structure features a saturated six-membered cyclohexyl ring covalently bonded to a hydrazine (-NHNH₂) functional group.[1][2] This combination of a bulky, aliphatic ring and a highly reactive, nucleophilic hydrazine moiety underpins its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The hydrochloride salt form enhances the compound's stability and handling properties, as the free base, cyclohexylhydrazine, is less stable.[2] The salt is typically a white to off-white crystalline powder with a melting point in the range of 110-114 °C.[2][3]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24214-73-1 | [3][4][5][6] |

| Molecular Formula | C₆H₁₅ClN₂ | [4][5][6] |

| Molecular Weight | 150.65 g/mol | [3][4][5][6] |

| IUPAC Name | cyclohexylhydrazine;hydrochloride | [5] |

| SMILES | C1CCC(CC1)NN.Cl | [5] |

| Melting Point | 110-114 °C | [3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Nodes for atoms N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-1.2,0.5!"]; C1 [label="C", pos="0.9,-0.5!"]; C2 [label="C", pos="2.1,-0.1!"]; C3 [label="C", pos="3.0,-1.1!"]; C4 [label="C", pos="2.5,-2.3!"]; C5 [label="C", pos="1.3,-2.7!"]; C6 [label="C", pos="0.4,-1.7!"]; Cl [label="Cl⁻", pos="-2.5, -1.0!", fontcolor="#EA4335"]; H1_N1 [label="H", pos="-0.3,1.2!"]; H2_N1 [label="H", pos="0.5,1.0!"]; H_N2 [label="H", pos="-1.5,1.2!"]; H2_N2 [label="H", pos="-1.7,0!"]; H3_N2 [label="H⁺", pos="-2.0, 0.8!", fontcolor="#4285F4"]; // Proton on the second nitrogen// Edges for bonds N1 -- N2 [label=""]; N1 -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; // Implicit Hydrogens on Carbon are omitted for clarity// but the connection to the hydrazine group is key

}

Caption: 2D representation of this compound structure.

Spectroscopic Elucidation of the Molecular Structure

The precise arrangement of atoms in this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework.

-

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum (predicted in D₂O), the protons on the cyclohexyl ring produce a series of complex, overlapping multiplets in the upfield region (approximately 1.1-2.0 ppm).[7] The proton on the carbon attached to the nitrogen (the methine proton) would appear further downfield, typically around 3.1 ppm, due to the deshielding effect of the adjacent nitrogen atom.[8] The protons on the hydrazine group are exchangeable and their signals can be broad or even absent depending on the solvent and concentration.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the symmetry of the cyclohexyl ring (assuming rapid chair-chair interconversion at room temperature), one would expect to see four distinct signals for the six carbon atoms: one for the carbon atom bonded to the hydrazine group (C1), one for the carbon at the opposite side of the ring (C4), and two signals for the remaining four equivalent carbons (C2/C6 and C3/C5).

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH -N | ~3.1 | Multiplet | Deshielded by nitrogen. |

| CH ₂ (ring) | ~1.1 - 2.0 | Multiplets | Complex overlapping signals for axial and equatorial protons. | |

| NH -NH₂ | Variable | Broad Singlet | Exchangeable protons; position and intensity are solvent-dependent. | |

| ¹³C | C -N | ~60-70 | CH | The most downfield carbon signal. |

| C 2/C 6 | ~30-35 | CH₂ | ||

| C 3/C 5 | ~25 | CH₂ |

| | C 4 | ~25-30 | CH₂ | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretching : The N-H bonds of the hydrazine group give rise to characteristic stretches in the region of 3100-3400 cm⁻¹. The presence of the hydrochloride salt results in the formation of an ammonium-like species (-NH₂NH₃⁺), which typically shows broad and strong absorption bands in the 2400-3200 cm⁻¹ region due to N⁺-H stretching vibrations.

-

C-H Stretching : The C-H bonds of the saturated cyclohexyl ring produce strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

N-H Bending : The N-H bending vibrations (scissoring) are expected to appear in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Under Electron Impact (EI) or Chemical Ionization (CI), the molecular ion of the free base (cyclohexylhydrazine, C₆H₁₄N₂) would be observed at a mass-to-charge ratio (m/z) of 114.12.[9]

Common fragmentation pathways would involve:

-

Loss of the hydrazine group (-N₂H₃) to give a cyclohexyl cation fragment.

-

Cleavage of the C-N bond.

-

Ring fragmentation of the cyclohexyl moiety.

Conformational Analysis and Stereochemistry

The non-planar nature of the cyclohexyl ring is a critical aspect of the molecule's three-dimensional structure.

-

Chair Conformation : The cyclohexyl ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Equatorial Preference : The bulky hydrazinium substituent (-NHNH₃⁺) will strongly prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This conformational preference can influence the molecule's reactivity and its interactions with biological targets in drug development.

Caption: Energy relationship between axial and equatorial conformers.

Reactivity from a Structural Perspective

The molecular structure directly dictates the chemical reactivity of this compound. The hydrazine moiety is a potent nucleophile, making it a valuable reagent for forming C-N bonds.

-

Nucleophilic Attack : The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, enabling it to act as a strong nucleophile. It readily reacts with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form hydrazones. This reaction is a cornerstone of its synthetic utility.

-

Fischer Indole Synthesis : Cyclohexylhydrazine can serve as a precursor in the Fischer indole synthesis, a powerful method for constructing indole ring systems, which are common motifs in pharmaceuticals.

-

Steric Hindrance : The cyclohexyl group, while primarily influencing conformation, also provides steric bulk. This can modulate the reactivity of the hydrazine group and provide a lipophilic character to the resulting products, which is often desirable in drug design to improve membrane permeability.

Caption: General reaction pathway for hydrazone formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from general procedures for hydrazine synthesis.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexyl bromide (1.0 eq) with an excess of hydrazine hydrate (5.0 eq) in ethanol as the solvent.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, remove the excess hydrazine and ethanol under reduced pressure.

-

Extraction : Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude cyclohexylhydrazine free base.

-

Salt Formation : Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring until precipitation is complete.

-

Isolation : Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Protocol 2: Analytical Characterization Workflow

This workflow ensures the identity and purity of the synthesized product.

-

Melting Point : Determine the melting point of the crystalline product. A sharp melting point range close to the literature value (110-114 °C) indicates high purity.[3]

-

FTIR Spectroscopy : Acquire an IR spectrum to confirm the presence of N-H, C-H, and N⁺-H functional groups.

-

NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to verify the carbon-hydrogen framework and confirm the absence of impurities.

-

Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight of the parent free base (m/z = 114.12).

Caption: Step-by-step workflow for analytical validation.

Conclusion

The molecular structure of this compound is a well-defined system where a conformationally mobile cyclohexyl ring is appended to a highly reactive hydrazine functional group. Its properties are best understood through a synergistic application of NMR, IR, and mass spectrometry, which together confirm its covalent framework and functional groups. The steric and electronic properties endowed by its structure—specifically the nucleophilicity of the hydrazine and the equatorial preference of the substituent on the chair-form ring—are directly responsible for its widespread use as a versatile and indispensable intermediate in the synthesis of complex molecular targets across the chemical and pharmaceutical industries.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 207836, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Hydrazine Derivatives: The Case of this compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Organic Synthesis. [Link]

-

Islam, M. R., et al. (2019). Crystal structure of (E)- N-cyclo-hexyl-2-(2-hy-droxy-3-methyl-benzyl-idene)hydrazine-1-carbo-thio-amide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1031–1034. [Link]

-

ResearchGate. (PDF) Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. [Link]

-

PubMed Central. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. [Link]

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions. [Link]

-

Chemsrc. Cyclohexylhydrazine | CAS#:6498-34-6. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 8. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 9. Cyclohexylhydrazine | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 10. Crystal structure of (E)- N-cyclo-hexyl-2-(2-hy-droxy-3-methyl-benzyl-idene)hydrazine-1-carbo-thio-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cyclohexylhydrazine Hydrochloride in Organic Solvents

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility of cyclohexylhydrazine hydrochloride in various organic solvents. Given the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles governing solubility, provides qualitative guidance, and details a robust experimental protocol for accurate solubility determination.

Introduction: The Chemical Identity and Significance of this compound

This compound (C₆H₁₄N₂·HCl) is the hydrochloride salt of cyclohexylhydrazine.[1][2] It is a white crystalline powder with a melting point range of 110-114 °C.[2][3] As a derivative of hydrazine, it serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[4] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products.

The structure of this compound, featuring a nonpolar cyclohexyl ring and a highly polar hydrazinium chloride group, results in a complex solubility profile. The ionic nature of the hydrochloride salt generally imparts higher solubility in polar solvents, while the organic moiety influences its interaction with nonpolar environments.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. For this compound, its solubility is a balance between the ionic character of the hydrazinium chloride salt and the nonpolar nature of the cyclohexyl group.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess hydrogen bond donor and acceptor capabilities, which can effectively solvate both the cation (cyclohexylhydrazinium) and the anion (chloride) through ion-dipole interactions and hydrogen bonding. Therefore, this compound is expected to exhibit its highest solubility in these solvents. Generally, amine hydrochlorides are quite soluble in water.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. While solubility is expected, it may be less than in polar protic solvents. For analogous compounds like 4-cyanophenylhydrazine hydrochloride, solubility in DMSO has been reported to be significant (e.g., 50 mg/mL with sonication).[6]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack the ability to form strong interactions with the ionic part of the molecule. Consequently, this compound is expected to have very low solubility in nonpolar solvents. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces established with these solvents.

Qualitative Solubility Assessment

While precise quantitative data is scarce, a qualitative assessment based on chemical principles and data from similar compounds can guide solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Good cation solvation via dipole interactions. |

| Slightly Polar | Tetrahydrofuran (THF), Ethyl Acetate | Low to Very Low | Insufficient polarity to effectively solvate the ionic components. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Weak solvent-solute interactions cannot overcome the lattice energy of the salt. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system for accurate measurements.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant remains constant. This constant concentration represents the thermodynamic solubility.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., analyzing samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-